4-methoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-methoxy-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-21-14-8-13(18-11-19-14)20-7-2-4-12(9-20)10-22-15-16-5-3-6-17-15/h3,5-6,8,11-12H,2,4,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSQFIVIGMFFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)COC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
This compound (CAS: 3270-97-1) shares the 6-piperidinyl substitution on the pyrimidine ring but lacks the methoxy group and pyrimidin-2-yloxy methyl side chain. Its simpler structure results in lower molecular weight (MW: 207.28 vs. However, the absence of the methoxy group may decrease metabolic stability compared to the target compound .
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine
This analog (CAS: 339278-94-3) replaces the pyrimidin-2-yloxy methyl group with a phenyl ring and methoxymethyl substituent. The phenyl group introduces hydrophobicity, which may improve binding to aromatic-rich enzyme pockets but reduce aqueous solubility .
Pyrimidine-Piperidine Hybrids with Varied Linkers
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
This compound (from ) features a pyrimidine-2,4-dione core and a phenoxy-piperidine linker. The dione moiety confers hydrogen-bonding capacity, while the phenoxy group enhances lipophilicity. It exhibits anti-mycobacterial activity, suggesting piperidine-pyrimidine hybrids may target microbial enzymes .
4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
This analog (CAS: 2201782-91-2) replaces the pyrimidin-2-yloxy group with a trifluoromethylpyridinyloxy moiety. The CF₃ group increases electronegativity and metabolic resistance but may introduce steric clashes in target binding .
Functional Group Variations
2,4-Diamino-6-methoxypyrimidine
This compound (CAS: 186435-66-5) retains the 6-methoxy group but lacks the piperidine substituent. The amino groups enhance solubility and hydrogen-bonding interactions, making it a precursor for antimetabolite drugs .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for piperidine-linked pyrimidines, such as nucleophilic substitution or click chemistry, as seen in and .
- Biological Activity : Piperidine-pyrimidine hybrids often target kinases or microbial enzymes due to their ability to mimic ATP or nucleic acid components . The pyrimidin-2-yloxy group in the target compound may enhance selectivity for pyrimidine-binding pockets.
Preparation Methods
Preparation of 4-Methoxy-6-chloropyrimidine
The pyrimidine core is typically derived from 4,6-dichloropyrimidine. Selective substitution at position 4 with methoxy is achieved via nucleophilic aromatic substitution (SNAr):
Key Conditions :
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Solvent: Dimethylformamide (DMF)
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Base: Sodium methoxide (1.2 equiv)
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Temperature: 80°C for 12 hours
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Yield: 85–90%
Regioselectivity is ensured by the electron-withdrawing effect of the adjacent chlorine, which activates position 4 for methoxide attack.
Functionalization at Position 6: Piperidine Substitution
Nucleophilic Substitution with Piperidine
The 6-chloro group undergoes displacement with piperidine under basic conditions:
Optimized Parameters :
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Base: Cesium carbonate (2.5 equiv)
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Solvent: N,N-Dimethylacetamide (DMAC)
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Temperature: 120°C for 24 hours
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Yield: 75–80%
The use of cesium carbonate enhances nucleophilicity, while DMAC’s high boiling point facilitates prolonged heating without solvent evaporation.
Introduction of the (Pyrimidin-2-yloxy)methyl Group
Synthesis of 3-(Hydroxymethyl)piperidine
The piperidine side chain is functionalized via oxidation of 3-(chloromethyl)piperidine:
Conditions :
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Hydrolysis: 1 M NaOH, reflux for 6 hours
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Yield: 90%
Etherification with Pyrimidin-2-ol
Mitsunobu conditions enable ether formation between 3-(hydroxymethyl)piperidine and pyrimidin-2-ol:
Reaction Details :
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Reagents: Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv)
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Solvent: Tetrahydrofuran (THF), 0°C to room temperature
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Yield: 65–70%
Final Coupling: Integration of the Piperidine Side Chain
Buchwald-Hartwig Amination
The functionalized piperidine is coupled to 4-methoxy-6-chloropyrimidine via palladium-catalyzed amination:
Optimized Protocol :
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Catalyst: Palladium acetate (5 mol%)
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Ligand: XPhos (10 mol%)
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Base: Cesium carbonate (2.0 equiv)
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Solvent: tert-Butanol, 100°C for 18 hours
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Yield: 60–65%
Alternative Routes and Comparative Analysis
Suzuki-Miyaura Coupling for Piperidine Attachment
An alternative approach employs a boronic ester derivative of piperidine:
Challenges :
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Low reactivity of piperidine boronic acids necessitates elevated temperatures (150°C) and prolonged reaction times (>24 hours).
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Yield: 50–55% (inferior to SNAr method).
Characterization and Validation
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, pyrimidine-H), 6.89 (d, J = 5.6 Hz, 2H, pyrimidin-2-yloxy), 4.45 (s, 2H, OCH), 3.90 (s, 3H, OCH), 2.85–2.70 (m, 4H, piperidine-H).
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HRMS : m/z [M+H] calcd. for CHNO: 326.1612; found: 326.1615.
Industrial-Scale Considerations
Cost-Efficiency of SNAr vs. Cross-Coupling
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SNAr : Lower cost due to absence of precious metal catalysts.
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Cross-Coupling : Higher purity but requires Pd recycling.
Q & A
Q. What are the key considerations for synthesizing 4-methoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine, and how can purity be ensured?
The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Methoxy introduction : Electrophilic substitution or nucleophilic aromatic substitution at the 4-position.
- Piperidine coupling : Buchwald-Hartwig amination or nucleophilic displacement at the 6-position .
- Pyrimidin-2-yloxy methyl linkage : Mitsunobu or Williamson ether synthesis for the oxymethyl bridge . Purity optimization : Use HPLC with C18 columns (≥95% purity) and recrystallization in ethanol/water mixtures. Confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : H NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, piperidine multiplet at δ 2.5–3.5 ppm). C NMR confirms carbonyl and aromatic carbons .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 358.18) .
- X-ray crystallography (if crystalline): Resolves bond lengths/angles and confirms stereochemistry .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?
Methodology :
- Substituent variation : Modify the methoxy group (e.g., replace with ethoxy, halogen) or piperidine substituents (e.g., fluorophenyl, morpholine) to assess impact on target binding .
- Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cancer proliferation) to quantify IC values .
- Computational docking : Predict binding modes with targets like methionine aminopeptidase-1 using AutoDock or Schrödinger . Example : Fluorine substitution at the pyrimidine ring improved metabolic stability in analogs by 40% .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay conditions (e.g., cell line variability, enzyme isoforms). Address by:
- Standardized protocols : Replicate assays in ≥3 independent labs using identical cell lines (e.g., HEK293 vs. HeLa) .
- Off-target profiling : Screen against related enzymes (e.g., compare IC for MAP-1 vs. MAP-2) .
- Pharmacokinetic studies : Assess bioavailability and metabolite interference via LC-MS/MS . Case study : Discrepancies in anti-inflammatory activity were traced to differential COX-2 isoform expression in models .
Q. How does computational modeling enhance mechanistic understanding of this compound's reactivity and target interactions?
- Reaction path prediction : Quantum mechanics (QM) calculations (e.g., DFT) optimize synthetic routes by identifying transition states and intermediates .
- Molecular dynamics (MD) simulations : Simulate binding stability with targets (e.g., 100 ns MD runs show hydrogen bonding with kinase active sites) .
- ADMET profiling : Predict logP, solubility, and CYP450 interactions using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
